Bensulfuron

概要

説明

Bensulfuron is a sulfonylurea herbicide used to control weeds in agricultural crops. It is a selective pre-emergence and post-emergence herbicide that works by inhibiting the growth and development of weeds, resulting in their death. This compound is a widely used herbicide that is effective against a variety of weeds, including grasses, broadleaves, and sedges.

科学的研究の応用

Residue Dynamics in Soil

- Cheng Ling (2009) investigated the residue dynamics of bensulfuron-methyl in waterlogged-land soil, providing insights into the environmental behavior and degradation patterns of this compound in different soil types. This study is significant for understanding the environmental impact and guiding the rational use of this compound-methyl in agriculture (Cheng Ling, 2009).

Weed Control in Rice Fields

- Reddy et al. (2012) conducted field experiments to evaluate the effectiveness of this compound methyl combined with pretilachlor for weed control in transplanted rice. Their findings highlighted the efficacy of this combination in controlling a variety of weeds without harming the rice crop (Reddy et al., 2012).

This compound-methyl Degradation and Plant Growth Promotion

- Ha and Nguyen (2020) explored the degradation of this compound-methyl by the bacterial strain Methylopila sp. DKT and its role in promoting peanut growth. This study provides valuable insights into the potential application of certain microbial strains in degrading this compound-methyl residue in soils and enhancing plant growth (Ha & Nguyen, 2020).

Microbial Response to this compound-methyl Treatment in Soil

- El-Ghamry et al. (2002) assessed the impact of this compound-methyl on soil microbial biomass and nitrogen mineralization, shedding light on how different concentrations of this herbicide affect soil microbial communities and nutrient cycling processes (El-Ghamry et al., 2002).

Biodegradation in Paddy Soils

- Lin et al. (2012) studied the biodegradation of this compound-methyl in paddy soils with specific bacterial strains, offering insights into the microbial mechanisms involved in the degradation of this herbicide in agricultural environments (Lin et al., 2012).

Effects on Cotton Growth and Development

- Monks et al. (1996) explored the potential of this compound applied at sublethal rates as a growth regulator in cotton, highlighting the complex interactions between herbicides and crop development (Monks et al., 1996).

Mechanisms of Herbicide Safening

- Yuyama et al. (1991) investigated the safening effects of certain herbicides on the activity of this compound methyl in rice, providing insights into how these compounds can be used more effectively and safely in agricultural practices (Yuyama et al., 1991).

Rapid Degradation Upon Repeated Application

- Xie et al. (2004) studied the rapid degradation of this compound-methyl upon repeated application in paddy soils, highlighting the adaptative response of soil microorganisms to this herbicide (Xie et al., 2004).

Binding Affinity to Human Serum Albumin

- Ding et al. (2010) investigated the binding of this compound-methyl to human serum albumin, a study important for understanding the interaction of this herbicide with biological systems (Ding et al., 2010).

作用機序

Target of Action

Bensulfuron primarily targets the acetolactate synthase (ALS) enzyme . ALS is a key enzyme in the biosynthetic pathway of branched amino acids in plants and microorganisms . Inhibition of this enzyme leads to the control of various weeds and sedges .

Mode of Action

This compound, a sulfonylurea herbicide, inhibits the ALS enzyme . This inhibition disrupts the normal function of the enzyme, leading to the death of the plant. The herbicide binds to the ALS enzyme, preventing it from catalyzing the production of essential amino acids required for plant growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids, which is crucial for plant growth and development . By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the plant . This deficiency hampers protein synthesis and plant growth, eventually leading to the death of the plant .

Pharmacokinetics

This compound is moderately soluble in water, non-volatile, and moderately mobile . . These properties influence the bioavailability of this compound in the environment.

Result of Action

The inhibition of the ALS enzyme by this compound leads to the death of the plant . This is due to the disruption of the synthesis of essential amino acids, which are crucial for plant growth and development . As a result, this compound effectively controls various weeds and sedges .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy . It is moderately mobile, which allows it to reach target weeds, but its persistence in water systems could potentially lead to off-target effects . Therefore, careful management is required to maximize its efficacy and minimize potential environmental impact.

Safety and Hazards

生化学分析

Biochemical Properties

Bensulfuron functions as an inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. This inhibition disrupts the production of essential amino acids, leading to the death of susceptible plants. This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate . This interaction is highly specific, and the herbicide’s efficacy is largely due to its ability to target ALS with minimal off-target effects.

Cellular Effects

This compound has significant effects on various cellular processes in plants. By inhibiting ALS, it disrupts the synthesis of branched-chain amino acids, which are vital for protein synthesis and overall cellular function. This disruption leads to a cascade of effects, including impaired cell division, stunted growth, and eventual cell death . Additionally, this compound can affect cell signaling pathways and gene expression, further contributing to its herbicidal activity. In non-target organisms, such as animals, this compound is less toxic due to the absence of ALS in their metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This binding inhibits the enzyme’s activity, leading to a shortage of these essential amino acids and subsequent disruption of protein synthesis . The inhibition of ALS by this compound is highly specific, and the herbicide’s structure allows it to fit precisely into the enzyme’s active site, blocking its function. This specificity is a key factor in the herbicide’s effectiveness and selectivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on plants can be observed over time. Initially, treated plants exhibit stunted growth and chlorosis, followed by necrosis and death. The stability of this compound in the environment can vary, with factors such as temperature, pH, and microbial activity influencing its degradation . Studies have shown that this compound can persist in soil and water for extended periods, potentially affecting subsequent crops and non-target organisms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound is generally well-tolerated, with minimal adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage, as well as developmental and reproductive effects . The threshold for these effects varies among species, and long-term exposure studies are necessary to fully understand the potential risks associated with this compound use.

Metabolic Pathways

This compound is metabolized primarily through hydrolysis and oxidation pathways. In plants, the herbicide is broken down by enzymes such as hydrolases and oxidases, leading to the formation of less toxic metabolites . These metabolic pathways are crucial for the detoxification of this compound and its eventual elimination from the organism. In microorganisms, similar pathways are involved, with specific enzymes playing key roles in the degradation process .

Transport and Distribution

Within plants, this compound is absorbed through the roots and translocated to the shoots, where it exerts its herbicidal effects. The herbicide is transported via the xylem and phloem, allowing it to reach target tissues throughout the plant . In soil, this compound is moderately mobile and can leach into groundwater under certain conditions . Its distribution in the environment is influenced by factors such as soil type, moisture content, and microbial activity.

Subcellular Localization

At the subcellular level, this compound is localized primarily in the chloroplasts, where ALS is located. This localization is essential for the herbicide’s mode of action, as it allows this compound to directly interact with its target enzyme . The herbicide’s structure enables it to cross cellular membranes and accumulate in the chloroplasts, where it inhibits ALS activity and disrupts amino acid biosynthesis.

特性

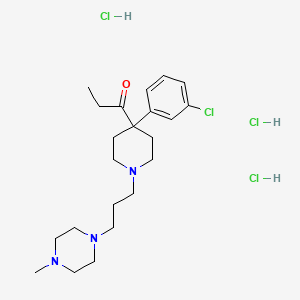

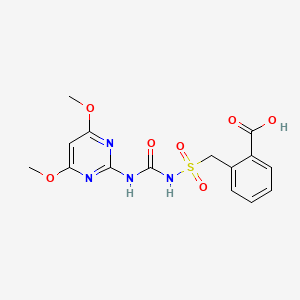

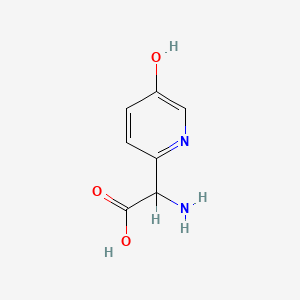

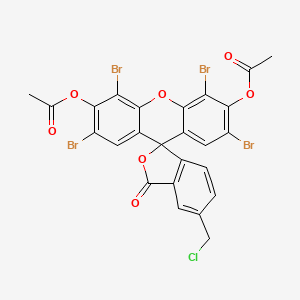

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O7S/c1-25-11-7-12(26-2)17-14(16-11)18-15(22)19-27(23,24)8-9-5-3-4-6-10(9)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)(H2,16,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWBRCCBKOWDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074949 | |

| Record name | Bensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99283-01-9 | |

| Record name | Bensulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G14TM383F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Bensulfuron-methyl?

A: this compound-methyl operates as an Acetolactate Synthase (ALS) inhibitor. [, ] This enzyme plays a critical role in synthesizing branched-chain amino acids like valine, leucine, and isoleucine, which are essential for plant growth and development. []

Q2: How does inhibition of ALS lead to herbicidal activity in plants?

A: By blocking ALS, this compound-methyl effectively halts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible plants. [, , , ] This disruption ultimately results in plant death, making it an effective herbicide.

Q3: Are there differences in this compound-methyl susceptibility among rice cultivars?

A: Yes, research has shown varying levels of susceptibility to this compound-methyl between rice cultivars. This difference is attributed to the differing abilities of rice cultivars to metabolize and detoxify the herbicide. [, ] For instance, the rice cultivar 'Sangpung' exhibits greater susceptibility compared to 'Samgang' due to variations in their inactivation metabolic capacities. []

Q4: How does this compound-methyl affect the soil environment?

A: While this compound-methyl effectively controls weeds, it can also influence soil ecosystems. Studies have shown that its application can initially decrease the activity of soil enzymes such as dehydrogenase, phosphatase, and urease. [, , , ] This effect is often followed by a recovery period where enzyme activities gradually return to their original levels. [, ] Furthermore, this compound-methyl can affect microbial populations in the soil, particularly bacteria and fungi, with the extent of impact depending on the concentration and duration of exposure. [, , ]

Q5: Can the application of this compound-methyl impact the nutrient availability in the soil?

A: Yes, this compound-methyl application has been linked to changes in soil nutrient availability. Research suggests that it can decrease the availability of nitrogen (N) and potassium (K). [] In cases where higher doses of this compound-methyl are used, the availability of phosphorus (P) in the soil can also be negatively affected. []

Q6: What is the molecular formula and weight of this compound-methyl?

A6: this compound-methyl is represented by the molecular formula C16H18N4O7S and has a molecular weight of 410.4 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound-methyl?

A: Several spectroscopic techniques are employed for characterizing this compound-methyl, including Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] FTIR helps analyze the functional groups present in the molecule, particularly the carbonyl and sulfonyl groups, which are crucial for its interaction with soil minerals like goethite. [] HPLC is used for the separation, identification, and quantification of this compound-methyl and its metabolites in various matrices such as soil, water, and plant tissues. [] NMR, on the other hand, provides detailed information about the structure and dynamics of the molecule, helping researchers understand its interactions with other molecules. []

Q8: How stable is this compound-methyl in different environmental conditions?

A: The stability of this compound-methyl is influenced by environmental factors like temperature, pH, and soil type. [, , , ] Studies indicate that its degradation is faster at higher temperatures and in acidic soils. [, , ] Additionally, the presence of specific microorganisms in the soil can accelerate its degradation. [, , ]

Q9: Can repeated applications of this compound-methyl lead to enhanced degradation in soil?

A: Yes, repeated applications of this compound-methyl can lead to its enhanced degradation in paddy soils. This phenomenon, termed "enhanced biodegradation," is attributed to the adaptation of soil bacteria that can utilize this compound-methyl as a carbon and energy source. [] These bacteria become more efficient at degrading the herbicide with each exposure, leading to a faster decline in its concentration in the soil. This accelerated degradation can impact its long-term effectiveness in fields with a history of this compound-methyl application.

Q10: How does the presence of other herbicides affect the activity of this compound-methyl?

A: this compound-methyl can interact with other herbicides, resulting in either synergistic or antagonistic effects. For example, it exhibits an antagonistic interaction with Quinclorac, meaning their combined effect is less than the sum of their individual effects. [] This antagonistic interaction is particularly notable in the growth of rice plants, where the combined application of the two herbicides leads to reduced phytotoxicity compared to using this compound-methyl alone. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane](/img/structure/B1205402.png)